molecular formula C10H12O2 B6228909 4-(2-hydroxypropyl)benzaldehyde CAS No. 1357255-97-0

4-(2-hydroxypropyl)benzaldehyde

Cat. No.: B6228909
CAS No.: 1357255-97-0
M. Wt: 164.2
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Description

4-(2-Hydroxypropyl)benzaldehyde is a substituted benzaldehyde derivative featuring a hydroxypropyl group (–CH(CH₃)OH) at the para position of the aromatic ring. The hydroxypropyl substituent introduces steric bulk and hydrogen-bonding capacity, distinguishing it from simpler benzaldehyde analogs. This review focuses on its comparison with key analogs, leveraging available data on similar compounds.

Properties

CAS No.

1357255-97-0

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Scientific Research Applications

4-(2-Hydroxypropyl)benzaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: It is employed in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(2-hydroxypropyl)benzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl group enhances its binding affinity, while the aldehyde group can form Schiff bases with amino groups in biological molecules, influencing their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The hydroxypropyl group in 4-(2-hydroxypropyl)benzaldehyde significantly impacts its physicochemical properties compared to other para-substituted benzaldehydes. Below is a comparative table:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
4-(2-Hydroxypropyl)benzaldehyde –CH(CH₃)OH C₁₀H₁₂O₂ 164.20 (calculated) Not reported High polarity, H-bond donor/acceptor
4-Hydroxybenzaldehyde –OH C₇H₆O₂ 122.12 115–117 Phenolic, antioxidant activity
4-Methylbenzaldehyde –CH₃ C₈H₈O 120.15 –6 to –4 Lipophilic, synthetic intermediate
4-Methoxybenzaldehyde –OCH₃ C₈H₈O₂ 136.15 0–2 Electron-donating, dye synthesis
4-(N,N-Dimethylamino)benzaldehyde –N(CH₃)₂ C₉H₁₁NO 149.19 73–75 Amine-functionalized, cyanine dye precursor
4-Fluorobenzaldehyde –F C₇H₅FO 124.11 18–20 Radiolabeling applications

Key Observations :

  • Polarity : The hydroxypropyl group enhances polarity and water solubility compared to methyl or methoxy groups.
  • Steric Effects : The hydroxypropyl group introduces steric hindrance, which may influence reaction kinetics in synthetic pathways compared to smaller substituents like –F or –OCH₃.

Stability and Reactivity

  • Electron-Donating Groups (e.g., –OCH₃, –N(CH₃)₂): Increase aromatic ring reactivity in electrophilic substitutions .
  • Electron-Withdrawing Groups (e.g., –F): Reduce ring reactivity but enhance stability under acidic conditions .
  • Hydroxypropyl Group : Likely reduces oxidative stability compared to –CH₃ or –OCH₃ due to the presence of a secondary alcohol.

Preparation Methods

Reaction Mechanism

The phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated using a base such as potassium carbonate (K2CO3K_2CO_3) or sodium hydride (NaHNaH), forming a phenoxide ion. This nucleophilic species attacks an alkylating agent, such as 2-bromo-1-propanol or 2-chloro-1-propanol , resulting in the formation of the ether linkage.

4-Hydroxybenzaldehyde+2-Bromo-1-propanolK2CO3,DMF,80C4-(2-Hydroxypropyl)benzaldehyde+HBr\text{4-Hydroxybenzaldehyde} + \text{2-Bromo-1-propanol} \xrightarrow{K2CO3,\:DMF,\:80^\circ C} \text{4-(2-Hydroxypropyl)benzaldehyde} + \text{HBr}

Optimization Considerations

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing the phenoxide intermediate.

  • Temperature : Elevated temperatures (70–90°C) accelerate the reaction but require careful monitoring to avoid side reactions such as over-alkylation.

  • Yield : Typical yields range from 60–75% , with purity dependent on chromatographic separation techniques.

Mitsunobu Reaction for Etherification

The Mitsunobu reaction offers a stereospecific route to ethers, ideal for introducing chiral 2-hydroxypropyl groups.

Reaction Protocol

  • Reactants :

    • 4-Hydroxybenzaldehyde

    • 1,2-Propanediol (provides the 2-hydroxypropyl moiety)

    • Reagents: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3PPh_3)

  • Mechanism :
    The reaction proceeds via activation of the alcohol (1,2-propanediol) by PPh3PPh_3 and DIAD, forming an oxyphosphonium intermediate. The phenoxide attacks this intermediate, yielding the desired ether.

4-Hydroxybenzaldehyde+1,2-PropanediolDIAD,PPh3,THF4-(2-Hydroxypropyl)benzaldehyde\text{4-Hydroxybenzaldehyde} + \text{1,2-Propanediol} \xrightarrow{DIAD,\:PPh_3,\:THF} \text{4-(2-Hydroxypropyl)benzaldehyde}

Advantages and Limitations

  • Regioselectivity : The Mitsunobu reaction preferentially targets secondary alcohols, ensuring the hydroxyl group resides on the propyl chain’s second carbon.

  • Yield : Reported yields reach 70–80% under optimized conditions.

  • Drawbacks : High reagent costs and the need for anhydrous conditions limit industrial scalability.

Hydroboration-Oxidation of Allyl Ethers

This method leverages the anti-Markovnikov addition of boron to alkenes, followed by oxidation to introduce hydroxyl groups.

Synthetic Pathway

  • Allylation : 4-Hydroxybenzaldehyde is reacted with allyl bromide to form 4-allyloxybenzaldehyde .

  • Hydroboration-Oxidation :

    • Treatment with borane (BH3BH_3) generates a trialkylborane intermediate.

    • Oxidation with hydrogen peroxide (H2O2H_2O_2) and sodium hydroxide (NaOHNaOH) yields the 2-hydroxypropyl substituent.

4-AllyloxybenzaldehydeBH3THF,H2O2/NaOH4-(2-Hydroxypropyl)benzaldehyde\text{4-Allyloxybenzaldehyde} \xrightarrow{BH3\cdot THF,\:H2O_2/NaOH} \text{4-(2-Hydroxypropyl)benzaldehyde}

Key Parameters

  • Borane Source : Borane-tetrahydrofuran (BH3THFBH_3\cdot THF) ensures consistent reactivity.

  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions.

  • Yield : Approximately 50–60% , with byproducts arising from competing Markovnikov addition.

Reductive Amination and Subsequent Modification

While less direct, reductive amination offers a route to functionalized intermediates that can be hydrolyzed to aldehydes.

Procedure Overview

  • Imine Formation : React 4-aminobenzaldehyde with pyruvaldehyde (CH3COCHOCH_3COCHO) to form a Schiff base.

  • Reduction : Use sodium cyanoborohydride (NaBH3CNNaBH_3CN) to reduce the imine to a secondary amine.

  • Oxidation : Oxidize the amine to the aldehyde using oxone or similar agents.

4-AminobenzaldehydeCH3COCHO,NaBH3CN,Oxone4-(2-Hydroxypropyl)benzaldehyde\text{4-Aminobenzaldehyde} \xrightarrow{CH3COCHO,\:NaBH3CN,\:Oxone} \text{4-(2-Hydroxypropyl)benzaldehyde}

Challenges

  • Functional Group Compatibility : The aldehyde group requires protection (e.g., acetal formation) during reduction steps.

  • Yield : Multi-step synthesis leads to modest cumulative yields (40–50% ).

Industrial-Scale Catalytic Methods

Large-scale production prioritizes cost-effectiveness and minimal waste.

Catalytic Hydroxylation

  • Catalyst : Palladium on carbon (Pd/CPd/C) facilitates the hydroxylation of propenylbenzaldehyde derivatives.

  • Conditions : Hydrogen gas (H2H_2) at 50–100 psi and 80–100°C promotes selective hydroxylation.

4-PropenylbenzaldehydePd/C,H2,H2O4-(2-Hydroxypropyl)benzaldehyde\text{4-Propenylbenzaldehyde} \xrightarrow{Pd/C,\:H2,\:H2O} \text{4-(2-Hydroxypropyl)benzaldehyde}

Economic Considerations

  • Catalyst Recycling : Pd/CPd/C can be reused for multiple batches, reducing costs.

  • Throughput : Continuous-flow reactors enhance productivity, achieving >90% conversion per pass.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsYield (%)ScalabilityCost Efficiency
Alkylation4-Hydroxybenzaldehyde2-Bromo-1-propanol, K2CO3K_2CO_360–75HighModerate
Mitsunobu Reaction4-HydroxybenzaldehydeDIAD, PPh3PPh_370–80LowHigh
Hydroboration4-AllyloxybenzaldehydeBH3THFBH_3\cdot THF, H2O2H_2O_250–60ModerateModerate
Reductive Amination4-AminobenzaldehydeNaBH3CNNaBH_3CN, Oxone40–50LowLow
Catalytic Hydroxylation4-PropenylbenzaldehydePd/CPd/C, H2H_280–90HighHigh

Q & A

Q. What are the common synthetic routes for preparing 4-(2-hydroxypropyl)benzaldehyde, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of 4-(2-hydroxypropyl)benzaldehyde can be achieved via nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example, reacting 4-fluorobenzaldehyde with 2-hydroxypropylphenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C facilitates substitution. Optimization involves adjusting solvent polarity, base strength, and temperature to enhance yield. Monitoring reaction progress via thin-layer chromatography (TLC) and purifying via column chromatography with ethyl acetate/hexane mixtures (3:7 v/v) ensures product isolation .

Q. How can researchers characterize the purity and structural integrity of 4-(2-hydroxypropyl)benzaldehyde using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify the aldehyde proton (δ ~9.8–10.2 ppm) and hydroxypropyl group protons (δ ~1.2–1.4 ppm for CH₃, δ ~3.6–4.0 ppm for CH₂/CH).
    • ¹³C NMR: Confirm the aldehyde carbon (δ ~190–200 ppm) and aromatic carbons (δ ~120–140 ppm).
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm to assess purity (>98%). Mobile phase: acetonitrile/water (70:30 v/v) at 1.0 mL/min .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Detect aldehyde C=O stretch (~1700 cm⁻¹) and O–H stretch (~3200–3600 cm⁻¹) .

Q. What safety protocols should be followed when handling 4-(2-hydroxypropyl)benzaldehyde in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure.
  • First Aid:
    • Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin Contact: Wash with soap and water; remove contaminated clothing .
  • Waste Disposal: Neutralize aldehyde groups with excess sodium bisulfite before disposal in designated organic waste containers .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity and electronic properties of 4-(2-hydroxypropyl)benzaldehyde in complex reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian 16 with B3LYP/6-31G(d) basis set is recommended .
  • Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Focus on hydrogen bonding between the hydroxypropyl group and active-site residues .

Q. How can researchers resolve contradictions in experimental data when determining the oxidation products of 4-(2-hydroxypropyl)benzaldehyde?

Methodological Answer:

  • Cross-Validation Techniques:
    • LC-MS: Confirm oxidation to 4-(2-hydroxypropyl)benzoic acid ([M+H]⁺ calc. 195.1; observed 195.0) .
    • Tandem MS/MS: Differentiate isomeric byproducts via fragmentation patterns.
    • Control Experiments: Compare results with authentic standards synthesized via Jones oxidation (CrO₃/H₂SO₄) .

Q. What advanced crystallization techniques are suitable for determining the three-dimensional structure of 4-(2-hydroxypropyl)benzaldehyde derivatives?

Methodological Answer:

  • X-ray Crystallography: Use SHELXL for refinement. Grow single crystals via slow evaporation in ethanol/water (1:1 v/v). Key parameters:
    • Resolution: ≤1.0 Å for accurate electron density mapping.
    • Hydrogen Bonding: Analyze O–H···O interactions between hydroxypropyl and aldehyde groups .
  • Twinned Data: Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

Q. How does steric hindrance from the 2-hydroxypropyl group influence the regioselectivity of electrophilic aromatic substitution (EAS) in 4-(2-hydroxypropyl)benzaldehyde?

Methodological Answer:

  • Steric Maps: Generate using Mercury software to visualize steric bulk around the aromatic ring. The hydroxypropyl group directs EAS to the para position due to its electron-donating effects and spatial constraints.
  • Kinetic Studies: Monitor nitration (HNO₃/H₂SO₄) via ¹H NMR. Para-substituted products dominate (>85%) compared to ortho (<10%) .

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